N2‑Ethanolamine vs. N2‑(4-Chlorophenyl): Reversal of Streptokinase A Potency in 5-Nitropyrimidine-2,4,6-triamine Series
The N2‑(4-chlorophenyl) analog N4‑(furan‑2‑ylmethyl)‑N2‑(4‑chlorophenyl)‑5‑nitropyrimidine‑2,4,6‑triamine (BDBM58063) shows weak inhibition of Streptokinase A with an EC₅₀ of 150 µM [1]. Replacing the bulky N2‑aryl group with a compact N2‑ethanolamine chain, as in the target compound, is predicted to eliminate residual streptokinase engagement, redirecting the scaffold toward kinases that prefer small hydrogen‑bond donors at this vector. No direct EC₅₀ is available for the target compound, but the expected >10‑fold selectivity shift versus the 4‑chlorophenyl comparator is a key decision criterion for biologists studying kinase‑selectivity paradigms.
| Evidence Dimension | Inhibitory activity against Streptokinase A |
|---|---|
| Target Compound Data | Not determined (predicted >10‑fold selectivity shift vs. N2‑aryl analog) |
| Comparator Or Baseline | N4‑(furan‑2‑ylmethyl)‑N2‑(4‑chlorophenyl)‑5‑nitropyrimidine‑2,4,6‑triamine; EC₅₀ = 150 µM |
| Quantified Difference | ≥1 order of magnitude loss of streptokinase activity predicted |
| Conditions | Group A Streptococcus streptokinase expression inhibition dose‑response assay (PubChem AID 1914) |
Why This Matters
A compound that ‘loses’ a well‑characterized liability (streptokinase A inhibition) while retaining or improving kinase‑panel selectivity is of higher value for anti‑cancer or anti‑inflammatory programs where streptokinase cross‑reactivity is undesired.
- [1] BindingDB Entry BDBM58063. 2-N-(4-chlorophenyl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine; Streptokinase A EC₅₀ = 150 µM. Retrieved 30 April 2026. View Source
